5,5-Dimethylhex-2-ynoic acid

Catalog No.
S12782915
CAS No.
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethylhex-2-ynoic acid

Product Name

5,5-Dimethylhex-2-ynoic acid

IUPAC Name

5,5-dimethylhex-2-ynoic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h6H2,1-3H3,(H,9,10)

InChI Key

JNUHCWCASOFEJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC#CC(=O)O

5,5-Dimethylhex-2-ynoic acid is an organic compound characterized by its unique structure, which includes a terminal alkyne and two methyl groups attached to the carbon chain. Its molecular formula is C₈H₁₂O₂, and it has a molecular weight of 140.18 g/mol. This compound is notable for its applications in various scientific and industrial fields due to its reactive alkyne group, which allows for diverse chemical transformations and interactions with biological systems .

  • Oxidation: The terminal alkyne can be oxidized to form a carboxylic acid, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield corresponding alkanes or alkenes using reducing agents like hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution Reactions: The terminal alkyne group can participate in nucleophilic substitution reactions, often facilitated by bases or transition metal catalysts, leading to the formation of various derivatives .

Research into the biological activity of 5,5-Dimethylhex-2-ynoic acid indicates potential interactions with biomolecules. The compound's terminal alkyne group may enable it to bind specifically to enzymes and proteins, potentially influencing biological pathways. While detailed studies are still needed to elucidate its mechanisms of action, preliminary findings suggest that it may exhibit inhibitory or activating effects on certain molecular targets.

The synthesis of 5,5-Dimethylhex-2-ynoic acid can be achieved through various methods:

  • Alkylation of Acetylene Derivatives: This method involves the alkylation of acetylene derivatives followed by oxidation to introduce the carboxylic acid functional group.
  • Catalytic Methods: Industrial production often employs catalysts and optimized conditions to enhance yield and purity. Techniques may include palladium-catalyzed reactions or other metal catalysts under controlled environments .

5,5-Dimethylhex-2-ynoic acid has a wide range of applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound is utilized in developing new materials with specific properties.
  • Biological Research: Ongoing studies are exploring its potential therapeutic effects and applications in drug development.
  • Industrial Processes: It is used as an intermediate in producing specialty chemicals .

Interaction studies involving 5,5-Dimethylhex-2-ynoic acid focus on its binding capabilities with various biological targets. The unique structural features allow for specific interactions that could modulate enzyme activity or influence cellular pathways. Further research is required to fully understand these interactions and their implications for potential therapeutic uses .

When comparing 5,5-Dimethylhex-2-ynoic acid with similar compounds, several key differences and similarities emerge:

Compound NameStructure TypeUnique Features
2,2-Dimethylhex-5-enoic acidAlkeneLacks terminal alkyne; different reactivity
2,5-Dimethylhex-3-yne-2,5-diolAlkyneContains hydroxyl groups; different functional properties
(E)-2-(dimethylamino)-5,5-dimethylhex-2-enoic acidAlkene with amineContains an amine group; altered reactivity

While all these compounds share a similar carbon backbone, the presence of the terminal alkyne in 5,5-Dimethylhex-2-ynoic acid provides it with unique reactivity and potential applications not found in its analogs .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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